molecular formula C57H100O6 B8071370 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol

Cat. No.: B8071370
M. Wt: 881.4 g/mol
InChI Key: VVEBTVMJPTZDHO-FSGIZSMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is a complex organic compound characterized by its multiple unsaturated fatty acid chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol typically involves esterification reactions. The process begins with the preparation of the fatty acid precursors, which are then esterified with glycerol under controlled conditions. The reaction is usually catalyzed by acid or base catalysts, and the temperature is maintained to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product. Additionally, industrial methods may incorporate automated systems for monitoring and controlling reaction parameters to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides and peroxides.

    Reduction: Hydrogenation can convert the unsaturated bonds to saturated ones.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Reagents like sodium methoxide can facilitate nucleophilic substitution.

Major Products

    Oxidation: Epoxides and hydroperoxides.

    Reduction: Saturated esters.

    Substitution: Modified esters with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule to study esterification and transesterification reactions. It also serves as a precursor for synthesizing more complex molecules.

Biology

In biological research, 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is studied for its role in lipid metabolism and its potential effects on cellular processes.

Medicine

The compound’s potential anti-inflammatory and antioxidant properties are of interest in medical research. It is being investigated for its therapeutic potential in treating various diseases.

Industry

In the industrial sector, this compound is used in the formulation of cosmetics and personal care products due to its emollient properties. It is also explored for its potential use in biodegradable lubricants and surfactants.

Mechanism of Action

The mechanism of action of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also interacts with enzymes involved in lipid metabolism, modulating their activity and influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • [2-[(9E,12E)-octadeca-9,12-dienoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] octadecanoate
  • [2-[(9E,12E)-octadeca-9,12-dienoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] hexadecanoate

Uniqueness

Compared to similar compounds, 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is unique due to its specific arrangement of unsaturated fatty acid chains. This structural feature imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

[2-[(9E,12E)-octadeca-9,12-dienoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,18-19,21,25-30,54H,4-15,17,20,22-24,31-53H2,1-3H3/b19-16-,21-18+,28-25-,29-26-,30-27+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEBTVMJPTZDHO-FSGIZSMCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H100O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

881.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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